molecular formula C18H18Cl2O B12633239 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol CAS No. 1030603-34-9

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol

Cat. No.: B12633239
CAS No.: 1030603-34-9
M. Wt: 321.2 g/mol
InChI Key: WXMNICBEWUXVKA-GOSISDBHSA-N
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Description

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol is an organic compound with the molecular formula C18H18Cl2O It is a member of the organochlorine compounds and is characterized by the presence of a chlorinated indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol can be achieved through several methods:

    Condensation Reaction: One common method involves the condensation of 5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene with propanal in the presence of a suitable catalyst.

    Reduction Reaction: Another approach is the reduction of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can yield the corresponding alcohol or hydrocarbon.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions include various chlorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propan-1-ol: A structurally similar compound with a simpler molecular structure.

    5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene: Another related compound with a similar indene core.

Uniqueness

3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol is unique due to its specific combination of chlorinated indene and propanol moieties, which confer distinct chemical and biological properties

Properties

CAS No.

1030603-34-9

Molecular Formula

C18H18Cl2O

Molecular Weight

321.2 g/mol

IUPAC Name

3-[(1S)-5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propan-1-ol

InChI

InChI=1S/C18H18Cl2O/c19-15-4-2-14(3-5-15)18(9-1-11-21)10-8-13-12-16(20)6-7-17(13)18/h2-7,12,21H,1,8-11H2/t18-/m1/s1

InChI Key

WXMNICBEWUXVKA-GOSISDBHSA-N

Isomeric SMILES

C1C[C@](C2=C1C=C(C=C2)Cl)(CCCO)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Cl)(CCCO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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